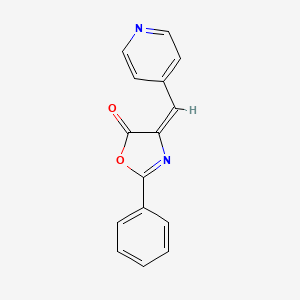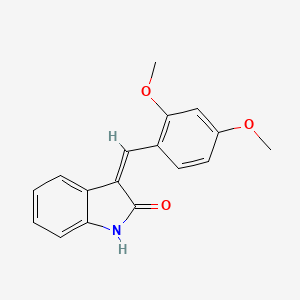![molecular formula C22H16ClN3S B11979578 (2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine](/img/structure/B11979578.png)
(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine typically involves the condensation of appropriate thioamide and aldehyde precursors under controlled conditions. Common reagents include:
- Thioamide derivatives
- Aldehydes or ketones
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:
- Continuous flow reactors
- High-throughput screening for optimal reaction conditions
- Use of automated systems for precise control of temperature, pressure, and reagent addition
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
- Oxidized derivatives (sulfoxides, sulfones)
- Reduced derivatives (amines)
- Substituted aromatic compounds
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for potential antimicrobial, antifungal, and antiviral activities.
- Studied for its interaction with biological macromolecules.
Medicine
- Explored as a potential lead compound for drug development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the development of new materials with specific properties.
- Applied in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:
- Enzyme inhibition or activation
- Receptor binding and signal transduction
- Interaction with nucleic acids or proteins
Comparison with Similar Compounds
Similar Compounds
- Thiazole derivatives
- Imine-containing compounds
- Aromatic amines
Uniqueness
- The presence of both imine and thiazole functionalities provides unique reactivity and biological activity.
- The specific substitution pattern on the aromatic rings can lead to distinct chemical and biological properties.
Conclusion
(2Z)-4-(4-chlorophenyl)-2-(phenylimino)-N-[(E)-phenylmethylidene]-1,3-thiazol-3(2H)-amine is a versatile compound with potential applications in various fields. Its synthesis, reactivity, and biological activity make it an interesting subject for further research and development.
Properties
Molecular Formula |
C22H16ClN3S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(E)-3-[(E)-benzylideneamino]-4-(4-chlorophenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H16ClN3S/c23-19-13-11-18(12-14-19)21-16-27-22(25-20-9-5-2-6-10-20)26(21)24-15-17-7-3-1-4-8-17/h1-16H/b24-15+,25-22? |
InChI Key |
ZXBPLEAAWUZTKJ-RZUPFISHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11979507.png)
![Ethyl 3-(4-methylphenyl)-7-(3-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979511.png)
![{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B11979518.png)
![4-methyl-7-({5-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)-2H-chromen-2-one](/img/structure/B11979525.png)


![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979542.png)
![2-[(1-Naphthylmethyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11979550.png)

![6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11979570.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979593.png)
![3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B11979601.png)

